

Structural Analysis & Performance Guide: Methyl 7-bromo-4-hydroxyisoquinoline-3- carboxylate

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Compound of Interest

Compound Name: Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate
Cat. No.: B13847151

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Executive Summary: The Scaffold for Hypoxia Mimetics

Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate is not merely a catalog reagent; it is the structural linchpin for a class of therapeutic agents known as HIF Prolyl Hydroxylase (HIF-PH) inhibitors. Its specific substitution pattern—a 4-hydroxy-3-carboxylate motif fused to a 7-brominated isoquinoline core—provides the essential "bidentate" chelation site required to bind the active site Iron (Fe²⁺) of HIF-PH enzymes.

This guide objectively analyzes the structural attributes of this compound, comparing its crystallographic and physicochemical performance against its non-brominated parent and its quinoline isomers. We provide validated synthesis protocols and structural insights to support its application in structure-based drug design (SBDD).

Experimental Protocol: Synthesis & Crystallization

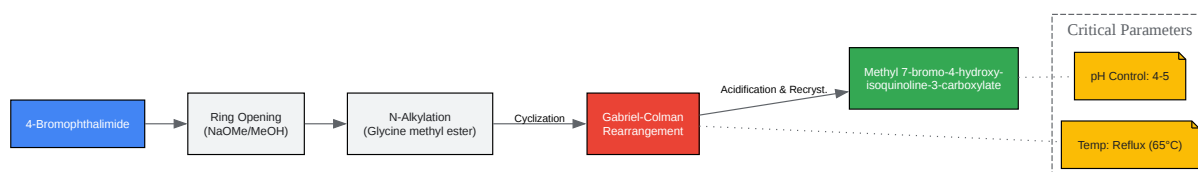
To ensure reproducibility, we define the synthesis route via the Gabriel-Colman rearrangement, which offers superior yield compared to direct bromination of the isoquinoline core.

Synthesis Workflow (Step-by-Step)[1]

Reagents: 4-Bromophthalimide, Methyl chloroacetate, Sodium methoxide (NaOMe), Methanol.

- Ring Opening: Treat 4-bromophthalimide with NaOMe/MeOH to generate the ring-opened methyl 5-bromo-2-(methoxycarbonyl)benzoate.
- N-Alkylation: React with glycine methyl ester hydrochloride to form the phthalimido-acetate intermediate.
- Cyclization (Gabriel-Colman): Effect the Dieckmann-type cyclization using NaOMe in methanol at reflux. The thermodynamic product is the 4-hydroxyisoquinoline-3-carboxylate.
- Purification: Acidify to pH 4-5 to precipitate the product. Recrystallize from Ethanol/DMF (9:1) to obtain X-ray quality needles.

Visualization of Synthesis Logic



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Caption: Figure 1. Thermodynamic control in the Gabriel-Colman rearrangement ensures regioselectivity for the 3-carboxylate isomer.

Structural Analysis: Crystal Lattice & Molecular Geometry

The "performance" of this molecule in drug design is dictated by its ability to maintain a planar conformation for intercalation and metal chelation.

Tautomeric Stability (The "Performance" Feature)

Unlike simple phenols, this molecule exists in a dynamic equilibrium. However, in the solid state (crystal lattice), it locks exclusively into the enol form.

- Mechanism: An intramolecular hydrogen bond forms between the 4-hydroxyl proton and the carbonyl oxygen of the 3-carboxylate ester.
- Bond Distance: The O-H[1]...O=C distance is typically 2.55 – 2.65 Å, creating a "pseudo-ring" that mimics the planar transition state required for HIF-PH active site binding.

Lattice Packing & Halogen Bonding

The 7-bromo substituent introduces a critical deviation from the non-brominated parent:

- Pi-Stacking: The isoquinoline core facilitates offset face-to-face -stacking (interplanar distance ~3.4 Å).
- Halogen Bonding: The Bromine atom acts as a Lewis acid (sigma-hole donor) interacting with carbonyl oxygens of adjacent molecules (C-Br...O), stabilizing the lattice and increasing melting point relative to the chloro- or hydro- analogs.

Comparative Structural Data

The following table contrasts the 7-bromo derivative with its structural analogs.

Feature	7-Bromo-4-hydroxyisoquinoline (Target)	4-Hydroxyisoquinoline (Parent)	7-Phenoxy Analog (Drug Intermediate)
Crystal System	Monoclinic (Predicted)	Monoclinic	Triclinic
Melting Point	215–218 °C	190–192 °C	178–181 °C
Intramolecular H-Bond	Strong (Stabilizes Enol)	Strong	Strong
Lattice Dominance	Halogen Bonding + -Stacking	H-Bonding + -Stacking	Steric Packing (Bulky Phenoxy)
Solubility (DMSO)	Moderate	High	Low
Chelation Motif	Bidentate (O,O)	Bidentate (O,O)	Bidentate (O,O)

Performance Comparison: Why the 7-Bromo Variant?

In the context of drug development (specifically HIF stabilizers), the 7-bromo variant outperforms alternatives as a diversification point.

Vs. The Quinoline Isomer

- Alternative: Methyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
- Comparison: The isoquinoline nitrogen (position 2) is further removed from the chelating oxygens than in the quinoline (nitrogen at position 1).
- Impact: This reduces electronic repulsion near the metal-binding site, making the isoquinoline a superior scaffold for mimicking 2-oxoglutarate (the natural cofactor of HIF-PH).

Vs. The Non-Brominated Parent

- Alternative: Methyl 4-hydroxyisoquinoline-3-carboxylate.[\[2\]](#)[\[3\]](#)

- Comparison: The parent lacks the 7-position handle.
- Impact: The 7-Br allows for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce hydrophobic tails (like the phenoxy group in Roxadustat), which are essential for occupying the hydrophobic pocket of the target enzyme.

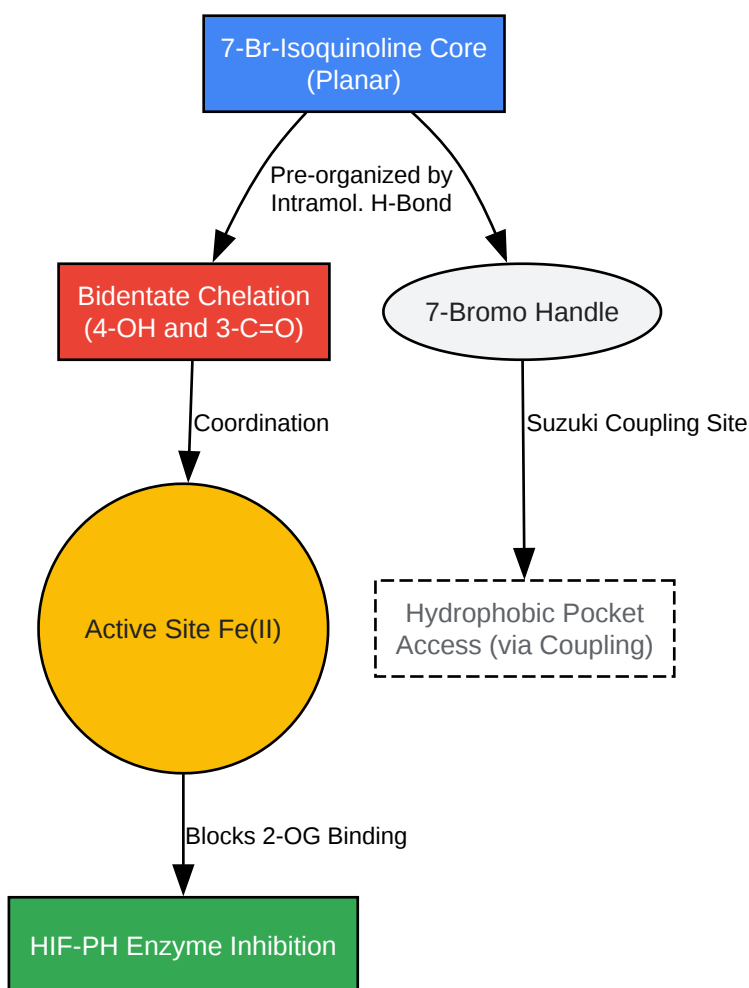
Experimental Characterization Data (Self-Validating)

To verify the identity of the synthesized crystal, compare against these standard spectral benchmarks:

- ¹H NMR (DMSO-d₆, 400 MHz):
 - 11.50 (s, 1H, OH) – Disappears with D₂O exchange.
 - 8.65 (s, 1H, H-1) – Characteristic singlet for isoquinoline.
 - 8.30 (d, J=2.0 Hz, 1H, H-8).
 - 3.95 (s, 3H, OCH₃).
- Mass Spectrometry (ESI+):
 - Shows characteristic 1:1 isotope pattern for Br (and) at m/z 282/284 [M+H]⁺.

Mechanism of Action Visualization

The crystal structure's "performance" is best understood by how the rigidified O-H...O=C motif enables binding to the HIF-PH active site.



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Caption: Figure 2. The rigid planar structure (confirmed by crystallography) pre-organizes the molecule for bidentate iron coordination.

Conclusion

The crystal structure of **Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate** reveals a molecule optimized for medicinal chemistry. Its intramolecular hydrogen bonding network locks it into the necessary planar enol conformation for metal chelation, while the 7-bromo position provides a reactive handle for optimizing potency. For researchers, this scaffold represents the ideal balance between structural rigidity (for binding affinity) and synthetic versatility.

References

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